
Cadmiumato--zincato (7/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmiumato–zincato (7/1) is a chemical compound that combines cadmium and zinc in a specific ratio. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure and composition allow it to exhibit characteristics that are beneficial for specific scientific and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cadmiumato–zincato (7/1) typically involves the combination of cadmium and zinc under controlled conditions. One common method is the Traveling Heater Method (THM), which is a solution-based growth technique. This method is preferred for obtaining high-quality crystals with high yield due to its ability to lower growth temperatures and reduce the segregation of zinc .
Industrial Production Methods: In industrial settings, the production of Cadmiumato–zincato (7/1) may involve large-scale synthesis techniques. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in various industries. The use of seed crystals and controlled temperature conditions are essential to achieve the desired properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Cadmiumato–zincato (7/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cadmium in the compound can react with oxygen to form cadmium oxide (CdO) under specific conditions .
Common Reagents and Conditions:
Oxidation: Cadmium reacts with oxygen at elevated temperatures to form cadmium oxide.
Reduction: The compound can be reduced using hydrogen gas at high temperatures.
Substitution: Cadmium can react with halogens such as chlorine, bromine, and iodine to form corresponding cadmium halides.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium halides, and other cadmium-based compounds, depending on the reagents and conditions used .
Scientific Research Applications
Cadmiumato–zincato (7/1) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various cadmium and zinc-based compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions in biological systems.
Medicine: Research is ongoing to explore its potential in medical applications, such as in the development of diagnostic tools and treatments.
Mechanism of Action
The mechanism by which Cadmiumato–zincato (7/1) exerts its effects involves its interaction with molecular targets and pathways. The compound’s cadmium and zinc components can interact with various biological molecules, influencing cellular processes and pathways. These interactions can lead to changes in cellular function and behavior, which are being studied for potential therapeutic applications .
Comparison with Similar Compounds
Cadmium Zinc Telluride (CdZnTe): A compound used in radiation detection and semiconductor applications.
Cadmium Sulfide (CdS): Known for its use in photodetectors and solar cells.
Zinc Oxide (ZnO): Widely used in various industrial applications, including as a catalyst and in the production of rubber.
Uniqueness: Cadmiumato–zincato (7/1) is unique due to its specific ratio of cadmium to zinc, which imparts distinct properties that are not found in other similar compounds. This unique composition allows it to be used in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
647831-96-7 |
|---|---|
Molecular Formula |
Cd7Zn |
Molecular Weight |
852.3 g/mol |
IUPAC Name |
cadmium;zinc |
InChI |
InChI=1S/7Cd.Zn |
InChI Key |
MFIRDFVDXJGWIN-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


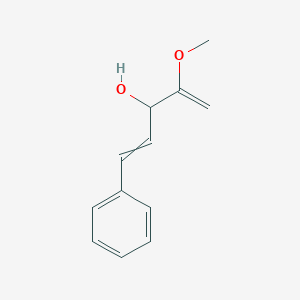
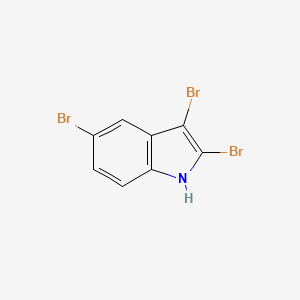
![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
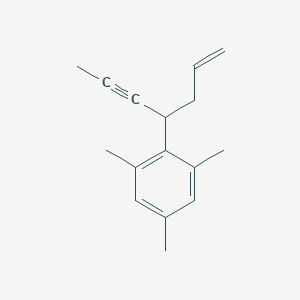
![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)

![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
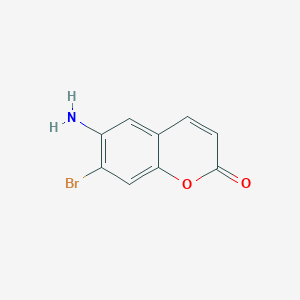
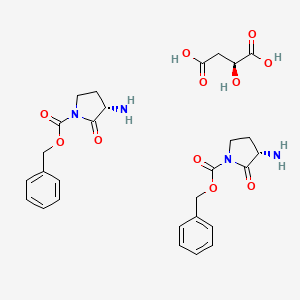
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)


![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)
